2-(3,5-Dichlorophenyl)propene
Description
2-(3,5-Dichlorophenyl)propene is an organochlorine compound featuring a propene (alkene) backbone substituted with a 3,5-dichlorophenyl group. This structure imparts unique physicochemical properties, such as moderate polarity due to the electron-withdrawing chlorine atoms and the unsaturated double bond.
Properties
IUPAC Name |
1,3-dichloro-5-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXMJJOTTRDXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071698 | |
| Record name | 3,5-Dichloro-.alpha.-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68575-36-0 | |
| Record name | 1,3-Dichloro-5-(1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68575-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,5-Dichloro-alpha-methylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068575360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dichloro-.alpha.-methylstyrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-α-methylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.987 | |
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| Record name | 3,5-Dichloro-alpha-methylstyrene | |
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Preparation Methods
2-(3,5-Dichlorophenyl)propene can be synthesized through several methods. One common synthetic route involves the reaction of alpha-bromo-3,5-dichlorocumene with alkali metal hydroxide solutions in the presence of phase-transfer catalysts . This method ensures a high yield of the desired product under controlled reaction conditions. Industrial production methods often involve similar processes but on a larger scale, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
2-(3,5-Dichlorophenyl)propene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives by adding hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)propene has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in various industries.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)propene involves its interaction with various molecular targets and pathways. The compound can undergo polymerization reactions, forming long chains of repeating units. This process is facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific application and the desired end product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)
- Structural Difference : Replaces the propene group with a tertiary amine (-NH₂) at the second carbon.
- Properties: Exhibits basicity due to the amine group, enabling hydrogen bonding and increased solubility in polar solvents compared to the nonpolar propene analog. The dichlorophenyl group enhances stability against oxidation .
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Structural Difference : A chalcone derivative with hydroxyl (-OH) and pyridine substituents, contrasting with the dichlorophenyl and alkene groups in 2-(3,5-Dichlorophenyl)propene.
- Properties: The conjugated double bond system in chalcones allows for UV absorption and fluorescence, useful in photochemical applications.
- Applications : Studied for anticancer and antimicrobial activities due to redox-active moieties .
Propanil [N-(3,4-Dichlorophenyl)propanamide]
- Structural Difference : Contains an amide (-CONH-) linkage instead of an alkene.
- Properties : Higher polarity and water solubility due to the amide group, making it a systemic herbicide. The dichlorophenyl group enhances binding to plant acetolactate synthase enzymes .
- Applications : Widely used in rice farming for weed control .
Propiconazole [1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole]
- Structural Difference : A triazole-containing fungicide with a dioxolane ring and dichlorophenyl group.
- Properties : The triazole ring enables antifungal activity by inhibiting ergosterol synthesis. The dioxolane ring improves stability and bioavailability compared to simpler alkenes like this compound .
- Applications : Agricultural fungicide for crop protection .
Data Table: Key Properties of this compound and Analogs
Research Findings and Gaps
- Reactivity : The alkene in this compound likely undergoes electrophilic addition reactions, similar to styrene derivatives, but this remains unstudied in the provided sources.
- Synthesis : Methods for analogous dichlorophenyl alkenes (e.g., Friedel-Crafts alkylation) could be extrapolated but require validation .
Biological Activity
2-(3,5-Dichlorophenyl)propene, an organic compound characterized by a propene structure with a dichlorophenyl substituent, has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8Cl2
- Molecular Weight : 187.07 g/mol
- Key Features : The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring significantly influences its chemical properties and biological activity.
The compound's unique structural characteristics allow it to interact with various biological macromolecules, leading to notable pharmacological effects.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant pharmacological properties. Below are some notable biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : Investigations have shown that this compound can inhibit specific enzymes, impacting metabolic pathways within cells .
- Receptor Binding : The compound has been studied for its potential to bind to various receptors, influencing cellular signaling pathways and biological responses .
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound:
- Allylic Substitution : Utilizing dichlorobenzene and propene under specific reaction conditions.
- Electrophilic Addition : Involving the reaction of chlorinated phenols with propylene derivatives.
These methods vary in complexity and yield, but all aim to produce high-purity compounds suitable for biological testing.
Case Study 1: Antibacterial Properties
A study explored the antibacterial efficacy of this compound analogs against MRSA. The findings indicated that structural modifications could enhance activity, suggesting a potential pathway for developing new antibacterial agents .
Case Study 2: Enzyme Interaction
Research on enzyme inhibition revealed that this compound effectively inhibited certain kinases involved in cancer progression. This inhibition was linked to its ability to bind tightly to the active sites of these enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Chlorophenyl)propene | C9H9Cl | Contains a single chlorine substituent |
| 3-(3,5-Dichlorophenyl)propanoic acid | C10H9Cl2O2 | Contains a carboxylic acid functional group |
| 1-(3,5-Dichlorophenyl)-1-propene | C9H8Cl2 | Differently positioned double bond |
The presence of two chlorine atoms at specific positions enhances the reactivity and biological properties of this compound compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
